N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrrolidine ring, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the pyrrolidine ring, and the final coupling of these components. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Formation of the Pyrrolidine Ring: This can be achieved through a variety of methods, such as the reaction of an amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine components, often using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the methyl group on the oxadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide: shares similarities with other compounds containing oxadiazole and pyrrolidine rings, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and biological activity
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-12-25-20(31-27-12)13-5-7-16(8-6-13)26-19(30)14-9-18(29)28(11-14)17-4-2-3-15(10-17)21(22,23)24/h2-8,10,14H,9,11H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCRNZMMSDWVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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